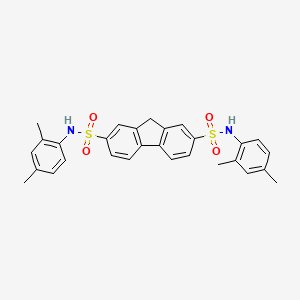
1-(4-Butoxy-5-hexyl-2-hydroxyphenyl)-1-decanone oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Butoxy-5-hexyl-2-hydroxyphenyl)-1-decanone oxime is a complex organic compound with the molecular formula C18H29NO3. This compound is known for its unique structural features, which include a butoxy group, a hexyl chain, and a hydroxyphenyl group. It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry .
Preparation Methods
The synthesis of 1-(4-Butoxy-5-hexyl-2-hydroxyphenyl)-1-decanone oxime involves several steps. One common method includes the reaction of 4-butoxy-5-hexyl-2-hydroxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is typically carried out in an organic solvent like ethanol under reflux conditions. The resulting oxime is then purified through recrystallization .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
1-(4-Butoxy-5-hexyl-2-hydroxyphenyl)-1-decanone oxime undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxime group is replaced by other functional groups such as halides or alkyl groups
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .
Scientific Research Applications
1-(4-Butoxy-5-hexyl-2-hydroxyphenyl)-1-decanone oxime has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 1-(4-Butoxy-5-hexyl-2-hydroxyphenyl)-1-decanone oxime involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect signaling pathways related to inflammation and cell proliferation .
Comparison with Similar Compounds
1-(4-Butoxy-5-hexyl-2-hydroxyphenyl)-1-decanone oxime can be compared with other similar compounds, such as:
1-(4-Butoxy-5-hexyl-2-hydroxyphenyl)-1-decanone: Lacks the oxime group, which may result in different chemical reactivity and biological activity.
1-(4-Butoxy-5-hexyl-2-hydroxyphenyl)-1-decanone hydrazone:
1-(4-Butoxy-5-hexyl-2-hydroxyphenyl)-1-decanone semicarbazone: Features a semicarbazone group, which may impart unique chemical and biological properties
Properties
Molecular Formula |
C26H45NO3 |
|---|---|
Molecular Weight |
419.6 g/mol |
IUPAC Name |
5-butoxy-4-hexyl-2-[(E)-N-hydroxy-C-nonylcarbonimidoyl]phenol |
InChI |
InChI=1S/C26H45NO3/c1-4-7-10-12-13-14-16-18-24(27-29)23-20-22(17-15-11-8-5-2)26(21-25(23)28)30-19-9-6-3/h20-21,28-29H,4-19H2,1-3H3/b27-24+ |
InChI Key |
LKMMLBZOZACXKO-SOYKGTTHSA-N |
Isomeric SMILES |
CCCCCCCCC/C(=N\O)/C1=C(C=C(C(=C1)CCCCCC)OCCCC)O |
Canonical SMILES |
CCCCCCCCCC(=NO)C1=C(C=C(C(=C1)CCCCCC)OCCCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]acetohydrazide](/img/structure/B11978643.png)
![4-(1,3-Benzodioxol-5-yloxy)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine](/img/structure/B11978649.png)
![N'-[(E)-1-(4-fluorophenyl)ethylidene]-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11978654.png)

![N'-[(E)-(2-ethoxyphenyl)methylidene]-3-(4-isobutylphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11978665.png)
![3-(4-ethylphenyl)-N'-[(E)-furan-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11978675.png)
![(5E)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-[3-methoxy-4-(pentyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11978686.png)

![2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[2,2,2-trichloro-1-(4-iodoanilino)ethyl]acetamide](/img/structure/B11978697.png)


![4-{[(E)-9-anthrylmethylidene]amino}-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11978716.png)
![1-(4-ethoxybenzenesulfonyl)-3-(4-methoxyphenyl)-1H,2H,3H-imidazo[4,5-b]quinoxaline](/img/structure/B11978717.png)
![6-[(5E)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B11978718.png)
